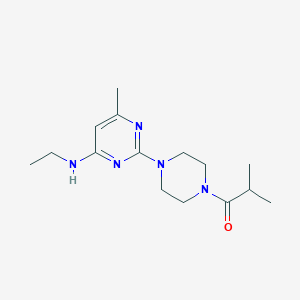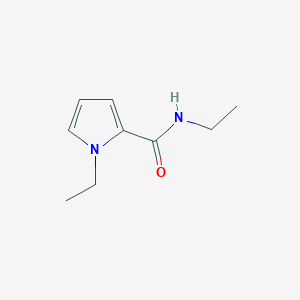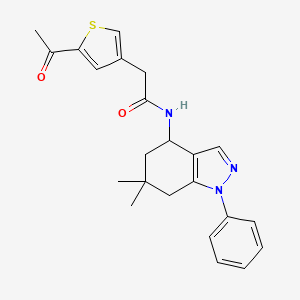
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a critical role in the regulation of protein degradation via the ubiquitin-proteasome system.
Wirkmechanismus
NAE is responsible for the activation of NEDD8, a small ubiquitin-like protein that plays a critical role in the regulation of protein degradation via the ubiquitin-proteasome system. The inhibition of NAE by N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the unfolded protein response and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells through the activation of the unfolded protein response. In addition, N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is its potency and specificity for NAE inhibition. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, making it a promising candidate for cancer treatment. However, N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to have off-target effects, which may limit its clinical application.
Zukünftige Richtungen
For N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide treatment, and the investigation of the potential use of N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other cancer therapies. In addition, the role of NAE in other cellular processes, such as DNA damage response and immune regulation, is an area of active research.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide was first synthesized by Millennium Pharmaceuticals, Inc. The synthesis method involves the reaction of 3-chloro-2-methylphenylisocyanate with 2-hydroxybenzaldehyde to form the isoxazole ring, followed by the addition of a carboxamide group to the nitrogen atom of the isoxazole ring. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of NAE by N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the unfolded protein response and subsequent apoptosis in cancer cells. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-12(18)6-4-7-13(10)19-17(22)14-9-16(23-20-14)11-5-2-3-8-15(11)21/h2-9,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLKYLLECOHLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)



![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)

![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)